molecular formula C9H12N2O2 B1385947 5-Amino-2-ethoxybenzamide CAS No. 81929-48-8

5-Amino-2-ethoxybenzamide

Cat. No.: B1385947
CAS No.: 81929-48-8
M. Wt: 180.2 g/mol
InChI Key: BNMANAPXWHWJCP-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzamide is a chemical compound with the empirical formula C9H12N2O2 . It is used in the field of research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethoxy group (C2H5O-) and an amino group (NH2) attached to a benzamide core . The InChI code for this compound is 1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 180.21 .

Safety and Hazards

The safety data sheet for 2-ethoxybenzamide, a related compound, indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Biochemical Analysis

Biochemical Properties

5-Amino-2-ethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in melanin synthesis, such as tyrosinase. This interaction enhances the production of melanin in cells, indicating its potential use in studies related to pigmentation and skin disorders . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. In melanoma cells, it has been shown to stimulate melanin synthesis via the cAMP response element-binding protein (CREB) signaling pathway . This compound increases the expression of melanogenic genes, leading to enhanced melanin production. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to tyrosinase, an enzyme crucial for melanin synthesis, and enhances its activity. This binding leads to increased production of melanin in cells. Additionally, this compound activates the CREB signaling pathway, which further upregulates the expression of melanogenic genes . These molecular interactions highlight the compound’s potential in modulating enzyme activity and gene expression.

Properties

IUPAC Name

5-amino-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMANAPXWHWJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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